1-(4-Thiophen-3-yl-phenyl)-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-thiophen-3-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHFXTBRCQXCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401896 | |
| Record name | 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172035-84-6 | |
| Record name | 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Pathways of 1 4 Thiophen 3 Yl Phenyl Ethanone and Analogues
Electrophilic Aromatic Substitution on Thiophene (B33073) and Phenyl Moieties
The presence of two aromatic rings, thiophene and benzene (B151609), provides multiple sites for electrophilic aromatic substitution. However, the reactivity and regioselectivity of these sites are significantly different. Thiophene is a π-excessive heterocycle and is substantially more reactive towards electrophiles than benzene. stackexchange.comuoanbar.edu.iqquora.com This increased reactivity is attributed to the electron-donating nature of the sulfur heteroatom, which stabilizes the cationic intermediate (sigma complex) formed during the substitution process more effectively than in benzene. stackexchange.comnumberanalytics.com
In 1-(4-Thiophen-3-yl-phenyl)-ethanone, the thiophene ring is substituted at the 3-position by a 4-acetylphenyl group. The phenyl group is a weakly deactivating substituent on the thiophene ring. Electrophilic attack on the 3-substituted thiophene ring will preferentially occur at the C2 position, which is the most activated site, followed by the C5 position.
Conversely, the phenyl ring is substituted with two groups: the electron-withdrawing acetyl group and the electron-donating thiophen-3-yl group. The acetyl group is a meta-director and strongly deactivates the ring towards electrophilic attack. In contrast, the thiophenyl group is generally considered an ortho-, para-director. The outcome of an electrophilic substitution on this ring would depend on the reaction conditions, but the deactivating effect of the acetyl group makes the phenyl ring significantly less reactive than the thiophene ring. Therefore, electrophilic substitution is expected to occur predominantly on the thiophene moiety.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com For thiophene and its derivatives, these reactions can often proceed under milder conditions than those required for benzene. pearson.com
Table 1: Comparison of Electrophilic Aromatic Substitution Sites
| Aromatic Ring | Substituents | Relative Reactivity | Predicted Site of Substitution | Justification |
|---|---|---|---|---|
| Thiophene | 4-Acetylphenyl at C3 | High (More reactive than benzene) | C2 > C5 | Thiophene is inherently electron-rich. The C2 position is the most activated site in 3-substituted thiophenes. uoanbar.edu.iq |
| Phenyl | Acetyl at C1, Thiophen-3-yl at C4 | Low (Deactivated) | Ortho to the thiophenyl group (C3/C5) | The acetyl group is strongly deactivating and meta-directing. The thiophenyl group is weakly activating and ortho-, para-directing. The thiophene ring is the more likely site of reaction. |
Nucleophilic Reactions Involving the Ethanone (B97240) Moiety
The ethanone group features a carbonyl (C=O) function, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. ncert.nic.inmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. Such reactions are fundamental to the chemistry of aldehydes and ketones and are termed nucleophilic addition reactions. ncert.nic.inmasterorganicchemistry.comlibretexts.org
The reaction begins with the nucleophile attacking the carbonyl carbon, leading to the breaking of the C=O π-bond and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated, often during an aqueous workup, to yield an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in In the case of this compound, an aryl ketone, the reactivity is comparable to acetophenone. shaalaa.com
A wide array of nucleophiles can react with the ethanone group. For example, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base yields a cyanohydrin. ncert.nic.inlibretexts.org Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol after hydrolysis.
Table 2: Representative Nucleophilic Addition Reactions at the Ethanone Carbonyl
| Nucleophile/Reagent | Intermediate | Final Product Type | Example Reaction |
|---|---|---|---|
| Hydride (e.g., from NaBH₄, LiAlH₄) | Alkoxide | Secondary Alcohol | Ketone → 1-(4-Thiophen-3-yl-phenyl)-ethanol |
| Cyanide (e.g., KCN/H⁺) | Cyanohydrin Alkoxide | Cyanohydrin | Ketone → 2-cyano-1-(4-thiophen-3-yl-phenyl)propan-2-ol |
| Grignard Reagent (e.g., CH₃MgBr) | Magnesium Alkoxide | Tertiary Alcohol | Ketone → 2-(4-Thiophen-3-yl-phenyl)propan-2-ol |
| Hydrazine (B178648) (H₂NNH₂) | Hydrazone | Alkane (Wolff-Kishner) | Ketone → 3-(4-Ethylphenyl)thiophene |
Oxidation and Reduction Chemistry of Thiophene-Phenyl Ketones
Oxidation: The oxidation of thiophene-containing compounds can proceed at the sulfur atom. wikipedia.org While the thiophene ring is aromatic and relatively stable, strong oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) can oxidize the sulfur. nih.govacs.org The reaction typically proceeds through a non-aromatic thiophene-S-oxide intermediate, which is often unstable and can dimerize or be further oxidized to a stable thiophene-S,S-dioxide (sulfone). acs.orgacs.orgresearchgate.net The rate of oxidation to the sulfoxide (B87167) is enhanced by electron-donating groups on the thiophene ring. acs.org The ethanone group is generally stable to mild oxidizing conditions that would affect the thiophene ring.
Reduction: Two primary reduction pathways are relevant for this compound: reduction of the ketone and reduction of the thiophene ring.
Reduction of the Ketone: The carbonyl group of the ethanone moiety is readily reduced.
To an Alcohol: Catalytic hydrogenation or, more commonly, treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 1-(4-thiophen-3-yl-phenyl)ethanol. tandfonline.comorganic-chemistry.orgwikipedia.org This is a highly efficient and common transformation.
To an Alkane: The carbonyl group can be completely removed and replaced by a methylene (B1212753) group (-CH₂-) via deoxygenation reactions. The two most prominent methods are the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base like KOH at high temperatures). vedantu.comquora.commasterorganicchemistry.com These reactions would convert this compound into 3-(4-ethylphenyl)thiophene. The choice between these methods depends on the substrate's stability to strong acid (Clemmensen) or strong base (Wolff-Kishner). quora.commasterorganicchemistry.com
Reduction of the Thiophene Ring: The complete reduction of the aromatic thiophene ring to a saturated tetrahydrothiophene (B86538) ring requires more forceful conditions, such as high-pressure catalytic hydrogenation, and is a less common transformation compared to the reduction of the ketone. researchgate.net
Table 3: Common Oxidation and Reduction Reactions
| Reaction Type | Reagents | Affected Moiety | Product |
|---|---|---|---|
| Oxidation | m-CPBA or H₂O₂/CH₃ReO₃ | Thiophene Ring | Thiophene-S-oxide or Thiophene-S,S-dioxide derivative |
| Reduction (to Alcohol) | NaBH₄ or LiAlH₄ | Ethanone | 1-(4-Thiophen-3-yl-phenyl)ethanol |
| Reduction (to Alkane) | Zn(Hg), conc. HCl (Clemmensen) | Ethanone | 3-(4-Ethylphenyl)thiophene |
| Reduction (to Alkane) | H₂NNH₂, KOH, heat (Wolff-Kishner) | Ethanone | 3-(4-Ethylphenyl)thiophene |
Carbon-Hydrogen (C-H) Activation and Alkylation Strategies
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical alternative to traditional cross-coupling reactions. acs.orgresearchgate.net Thiophenes are excellent substrates for such transformations due to the acidity of their C-H bonds, especially at the α-positions (C2 and C5). acs.org
Palladium-catalyzed direct arylation is a powerful method for forming new carbon-carbon bonds. acs.orgrsc.org For this compound, the most reactive sites for C-H activation are the C2 and C5 positions of the thiophene ring. mdpi.com A reaction with an aryl halide (Ar-X) in the presence of a palladium catalyst and a suitable base could lead to the formation of 2-aryl-3-(4-acetylphenyl)thiophene or 5-aryl-3-(4-acetylphenyl)thiophene. The functionalization of the more sterically hindered C4 position or the C-H bonds on the deactivated phenyl ring is significantly more challenging. rsc.org
Recent advancements have even allowed for sequential C-H functionalization, enabling the synthesis of multi-substituted thiophenes by carefully controlling reaction conditions or using directing groups. nih.gov
Table 4: Palladium-Catalyzed C-H Arylation of Thiophene Moieties
| Catalyst System | Coupling Partner | Typical Position of Functionalization | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) | Aryl Bromide (Ar-Br) | C5 position of thiophene | rsc.org |
| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Bromide (Ar-Br) | C2 and C5 positions of thiophene | mdpi.com |
| PdCl₂ / P[OCH(CF₃)₂]₃ | Aryl Iodide (Ar-I) | β-position (C4) of thiophene (less common) | acs.org |
Polymerization Reactions of Thiophene-Phenyl Ethanone Derivatives
Thiophene and its derivatives are key monomers for the synthesis of conducting polymers, specifically polythiophenes. wikipedia.orgwikipedia.org These materials are of great interest for applications in organic electronics. Polymerization typically occurs via oxidative coupling between the C2 and C5 positions of the thiophene rings to form a conjugated polymer backbone. wikipedia.orgwikipedia.org
This compound, or more precisely its parent monomer 3-(4-acetylphenyl)thiophene, can be polymerized to yield poly[3-(4-acetylphenyl)thiophene]. This can be achieved through two primary methods:
Chemical Oxidative Polymerization: Using a chemical oxidant like iron(III) chloride (FeCl₃) is a common and straightforward method to polymerize 3-substituted thiophenes. tandfonline.comscispace.comcmu.edu
Electrochemical Polymerization: This method involves the anodic oxidation of the monomer in a suitable electrolyte solution. tandfonline.comrsc.orgdtic.mil A film of the conductive polymer is deposited directly onto the electrode surface. wikipedia.org
Table 5: Polymerization of 3-Substituted Thiophenes
| Polymerization Method | Typical Reagents/Conditions | Resulting Polymer Structure | Key Properties |
|---|---|---|---|
| Chemical Oxidative Polymerization | FeCl₃ in an inert solvent (e.g., CHCl₃) | Poly(3-substituted thiophene) | Soluble, processable, electrically conductive upon doping. cmu.edu |
| Electrochemical Polymerization | Anodic potential in an electrolyte solution (e.g., LiClO₄/CH₃CN) | Polymer film on the anode | Direct formation of a conductive film, properties depend on deposition conditions. tandfonline.comdtic.mil |
| Catalytic Cross-Coupling (e.g., Kumada, Rieke) | Grignard formation followed by Ni-catalyzed coupling | Highly regioregular poly(3-substituted thiophene) | Improved electronic and optical properties due to high regioregularity. wikipedia.org |
List of Mentioned Compounds
Computational and Theoretical Investigations of Thiophene Phenyl Ketone Structures
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 1-(4-thiophen-3-yl-phenyl)-ethanone.
Electronic Structure Analysis, including Frontier Molecular Orbital (HOMO-LUMO) Energies and Molecular Orbital Evaluation
The electronic properties of thiophene-phenyl ketone structures are significantly influenced by the arrangement of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Thiophene-Phenyl Ketone Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: These are representative values and can vary depending on the specific computational method and the exact molecular geometry.
Prediction of Chemical Reactivity and Selectivity using Fukui Functions
Fukui functions are a conceptual tool derived from DFT that helps in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are based on the change in electron density at a particular point in the molecule when an electron is added or removed.
For this compound, Fukui function analysis can identify which atoms are most susceptible to attack. Generally, the regions with a high Fukui function for nucleophilic attack (f+) correspond to electrophilic sites, while those with a high function for electrophilic attack (f-) indicate nucleophilic centers. This information is invaluable for understanding the molecule's reaction mechanisms and for designing synthetic pathways. For instance, the analysis might reveal the carbonyl carbon as a primary site for nucleophilic attack and specific positions on the thiophene (B33073) or phenyl rings as sites for electrophilic substitution.
Theoretical Prediction of Spectroscopic Properties, such as UV-Visible Absorption Spectra
Time-dependent density functional theory (TD-DFT) is a widely used method for theoretically predicting the UV-Visible absorption spectra of molecules. scielo.org.zasapub.org By calculating the electronic excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, providing valuable information about the electronic transitions occurring within the molecule. scielo.org.za
For this compound, the main absorption bands in the UV-Vis spectrum are typically due to π → π* and n → π* transitions. The π → π* transitions usually have higher intensity and occur at shorter wavelengths, corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the ketone group. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. Calculations can predict the maximum absorption wavelengths (λmax) for these transitions. sapub.orgmaterialsciencejournal.org For example, a calculated absorption peak might be found at a specific nanometer value, corresponding to a HOMO to LUMO transition. scielo.org.za
Table 2: Theoretically Predicted UV-Visible Absorption Data for a Thiophene-Phenyl Ketone Derivative
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 350 | 0.45 |
| HOMO-1 -> LUMO | 290 | 0.20 |
| HOMO -> LUMO+1 | 260 | 0.15 |
Note: These values are illustrative and depend on the computational method and solvent model used.
Molecular Dynamics and Conformational Analysis, including Torsion Angles and Non-Planarity Studies
A key aspect of the conformational analysis is the study of torsion angles between the thiophene and phenyl rings. The degree of planarity between these two rings significantly affects the π-conjugation of the system. A more planar conformation allows for better overlap of p-orbitals, leading to enhanced electronic delocalization, which can influence the compound's electronic and optical properties. The potential energy surface can be scanned by systematically changing the torsion angle to identify the most stable (lowest energy) conformation. Studies on similar bi-aromatic systems have shown that steric hindrance between hydrogen atoms on adjacent rings can lead to a non-planar ground state conformation. koreascience.kr The dihedral angle between the thiophene and phenyl rings is a critical parameter in determining the extent of this planarity. nih.gov
Intermolecular Interactions and Supramolecular Assembly, including Hirshfeld Surface Analysis and Hydrogen Bonding
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.orgresearchgate.netnih.gov By mapping properties like d_norm (which combines the distances from the surface to the nearest atom inside and outside the surface) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions. nih.gov
Fingerprint plots derived from the Hirshfeld surface provide a 2D representation of the intermolecular contacts, with distinct patterns corresponding to different types of interactions. Spikes in the fingerprint plot can indicate the presence of specific interactions like hydrogen bonds.
Molecular Docking and In Silico Drug-Likeness Predictions in Pharmaceutical Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In pharmaceutical research, this is used to predict the binding affinity and mode of interaction of a small molecule (ligand), such as this compound, with the active site of a target protein. nih.govcolab.wsresearchgate.netnih.gov This information is crucial for understanding the potential of a compound as a drug candidate. nih.gov The docking process generates a binding score, which estimates the strength of the interaction, with more negative scores generally indicating a stronger binding affinity. nih.gov
Following docking, in silico drug-likeness predictions are often performed to assess the pharmacokinetic properties of the compound. This involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netresearchgate.netnih.gov Various computational models and rules, such as Lipinski's rule of five, are used to predict properties like oral bioavailability, water solubility, and potential for metabolism. nih.gov These predictions help to identify compounds with favorable drug-like properties early in the drug discovery process, reducing the time and cost associated with experimental studies. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Thiophene Phenyl Ethanone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Research Findings: While specific experimental spectra for 1-(4-thiophen-3-yl-phenyl)-ethanone are not widely published in publicly accessible literature, analysis of its structural motifs allows for the prediction of characteristic NMR signals. The ¹H NMR spectrum would feature distinct signals for the methyl protons of the acetyl group, as well as complex multiplets in the aromatic region corresponding to the protons on both the phenyl and thiophene (B33073) rings. The coupling patterns and chemical shifts of the thiophene protons would be crucial in confirming the 3-yl substitution pattern, distinguishing it from its 2-yl isomer.
Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ketone group at a downfield chemical shift (typically ~197 ppm). Other distinct signals would correspond to the methyl carbon and the various quaternary and protonated carbons of the two aromatic rings.
¹⁹F NMR would not be applicable unless the molecule has been specifically derivatized to include fluorine atoms.
Table 1: Predicted NMR Data for this compound This table is based on established chemical shift ranges for similar structural fragments, as specific experimental data is not available.
| Nucleus | Predicted Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H | ~2.6 | Singlet, 3H (Acetyl CH₃) |
| ¹H | ~7.3 - 8.0 | Multiplets, 7H (Aromatic Protons) |
| ¹³C | ~26 | Methyl Carbon (Acetyl CH₃) |
| ¹³C | ~120 - 145 | Aromatic Carbons |
| ¹³C | ~197 | Carbonyl Carbon (C=O) |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Research Findings: The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone functional group. This peak is typically observed in the range of 1670-1690 cm⁻¹. Other significant bands would include those for aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations for the phenyl and thiophene rings in the 1400-1600 cm⁻¹ region. The presence of the thiophene ring would also contribute specific C-S stretching vibrations, although these are often weaker and can be harder to assign definitively.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| > 3000 | Aromatic C-H Stretch | Medium |
| ~2920 | Aliphatic C-H Stretch (methyl) | Weak |
| ~1685 | Ketone C=O Stretch | Strong |
| ~1600, ~1475, ~1400 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~840 | para-disubstituted Phenyl C-H Bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Research Findings: The conjugated system formed by the phenyl and thiophene rings linked to the acetyl group in this compound would result in strong absorption in the ultraviolet region. The spectrum would likely exhibit one or more intense absorption maxima (λ_max) corresponding to π→π* transitions within the extended aromatic system. The exact position of these maxima can be influenced by the solvent used for the analysis. Spectroelectrochemistry, which studies the change in the UV-Vis spectrum as a function of an applied electrical potential, could be used to investigate the properties of the radical ions formed upon oxidation or reduction of the molecule, providing insight into its electronic structure and stability.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Research Findings: In a mass spectrum of this compound, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 202. A prominent peak in the spectrum would be expected at m/z 187, resulting from the characteristic loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the phenyl ring, leading to a fragment ion corresponding to the 4-(thiophen-3-yl)phenyl cation.
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to several decimal places (calculated exact mass: 202.0452), confirming its elemental formula of C₁₂H₁₀OS. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice for analyzing this compound in complex mixtures, providing both separation and identification.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 202 | [C₁₂H₁₀OS]⁺˙ (Molecular Ion) | - |
| 187 | [M - CH₃]⁺ | •CH₃ |
| 159 | [M - COCH₃]⁺ | •COCH₃ |
| 43 | [CH₃CO]⁺ | •C₁₀H₇S |
X-ray Crystallography and Single Crystal Diffraction for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a solid crystalline compound.
Other Advanced Characterization Techniques
Other analytical methods can provide further information about the material properties of the compound.
Research Findings:
Scanning Electron Microscopy (SEM): If the compound were prepared as a specific nanomaterial or thin film, SEM would be used to visualize its surface morphology and topography.
Gel Permeation Chromatography (GPC): This technique is primarily used for determining the molecular weight distribution of polymers. It would not be a standard technique for a small molecule like this compound unless it was used as a monomer to synthesize a polymer.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its thermal stability and decomposition temperature, providing information about its volatility and the temperature at which it begins to break down.
Applications in Materials Science and Optoelectronics of 1 4 Thiophen 3 Yl Phenyl Ethanone Derivatives
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Phenomena
Derivatives of 1-(4-thiophen-3-yl-phenyl)-ethanone are well-suited for use in OLEDs, where the ability to efficiently convert electricity into light is paramount. Their performance is rooted in their distinct photophysical properties and their function within donor-acceptor systems.
Photophysical Properties, including Absorption, Emission, Stokes Shift, Fluorescence Quantum Yield, and Solvatofluorochromism
The photophysical behavior of materials based on thiophene-phenyl structures is characterized by strong light absorption and emission. The interaction between the electron-donating thiophene-phenyl segment and the electron-accepting ketone group leads to notable properties. For instance, similar D-π-A (Donor-π-Acceptor) thiophene (B33073) derivatives exhibit significant fluorosolvatochromism, where the emission color changes with the polarity of the solvent. nih.gov This indicates a large change in the dipole moment between the ground and excited states, a key feature for efficient light emitters.
Studies on analogous push-pull thiophene compounds show that modifying the donor strength can significantly enhance intramolecular charge transfer (ICT). nih.gov For example, changing a methoxy (B1213986) donor to a dimethylamine (B145610) donor resulted in a substantial red-shift in fluorescence emission, from 66 nm to 162 nm when moving from a nonpolar to a polar solvent. nih.gov This tunability is crucial for creating OLEDs that can emit light across the visible spectrum. The fluorescence quantum yield, a measure of emission efficiency, is also highly dependent on the molecular environment and structure. nih.govrsc.org
Table 1: Representative Photophysical Properties of a Donor-π-Acceptor Thiophene Derivative (MOT) nih.gov
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Cyclohexane | 397 | 407 | 622 | 0.85 |
| Toluene | 402 | 425 | 1347 | 0.76 |
| Dichloromethane | 405 | 455 | 2834 | 0.54 |
| DMSO | 407 | 473 | 3636 | 0.35 |
Note: Data for 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), a structurally related D-π-A system, is used for illustrative purposes.
Design of Donor-Acceptor (D-A) Systems and Intramolecular Charge Transfer (ICT) Mechanisms
The core design of this compound derivatives fits the classic Donor-Acceptor (D-A) model. In this structure, the thiophene-phenyl unit acts as the electron donor and the acetyl (ethanone) group serves as the electron acceptor. researchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT). researchgate.netresearchgate.net
This ICT process is fundamental to the operation of many OLED emitters. researchgate.net The energy of the ICT state, and thus the color of the emitted light, can be finely tuned by modifying the strength of the donor and acceptor groups or by altering the π-conjugated bridge connecting them. rsc.org The separation of charge in the excited state often leads to a large Stokes shift, which is beneficial in reducing self-absorption and improving the efficiency of the light-emitting device. nih.gov
Organic Semiconductors and Field-Effect Transistors (OFETs)
Thiophene-phenylene co-oligomers are a significant class of organic semiconductors, known for their high charge carrier mobility and environmental stability, making them suitable for Organic Field-Effect Transistors (OFETs). rsc.org These materials offer advantages such as low-cost fabrication, flexibility, and large-area processing. rsc.org The inclusion of both thiophene and phenyl rings in the molecular backbone provides a balance of high performance and stability.
Derivatives of this compound can be envisioned as building blocks for larger conjugated polymers or oligomers for OFET applications. The thiophene unit contributes to efficient charge transport, while the phenyl group can enhance stability. Research on related furan-substituted thiophene/phenylene co-oligomers has demonstrated ambipolar charge transport, with hole mobilities as high as 0.54 cm² V⁻¹ s⁻¹ and electron mobilities of 0.03 cm² V⁻¹ s⁻¹. nih.gov This dual functionality is highly desirable for creating complex circuits with complementary p-type and n-type transistors.
Table 2: OFET Performance of a Representative Thiophene/Phenylene Co-Oligomer (BPFTT) nih.gov
| Property | Value |
|---|---|
| Hole Mobility (μ_h) | 0.54 cm² V⁻¹ s⁻¹ |
| Electron Mobility (μ_e) | 0.03 cm² V⁻¹ s⁻¹ |
| Photoluminescence Quantum Yield (PLQY) | 28% |
| HOMO Level | -5.13 eV |
Note: Data for 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), a high-performance ambipolar semiconductor.
Electrochromic Materials and Devices
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied voltage. This functionality is ideal for applications like smart windows, displays, and mirrors. Polymers derived from 3-phenylthiophene (B186537) units are effective electrochromic materials due to their stability and distinct color changes. acs.orgacs.org
Electrochemical Polymerization and Redox Features for Tunable Optoelectronic Properties
The thiophene ring in this compound is susceptible to electrochemical polymerization. mdpi.com By applying a specific potential, these monomer units can be coupled together to form a thin, electroactive polymer film on a conductive substrate. kpi.uadtic.mil The resulting poly(thiophene-phenyl-ethanone) would possess a conjugated backbone capable of undergoing reversible oxidation and reduction (redox) reactions.
These redox processes are what drive the electrochromic effect. mdpi.com In its neutral state, the polymer has a specific color. Upon oxidation (p-doping), electrons are removed from the polymer backbone, creating charge carriers (polarons and bipolarons) that introduce new electronic transitions, leading to a change in color. mdpi.comrsc.org Similarly, some polythiophene derivatives can be reduced (n-doped), offering further tunability. acs.org The presence of electron-withdrawing groups, such as the ethanone (B97240) moiety, on the phenyl ring has been shown to enhance the stability of the n-doped state in related poly(3-phenylthiophene) systems. acs.org
Evaluation of Optical Contrast and Switching Times
Two of the most critical parameters for an electrochromic device are its optical contrast (ΔT%) and switching time. Optical contrast is the difference in transmittance between the colored and bleached states. Switching time is the time required to transition between these two states.
Polymers based on thiophene derivatives have demonstrated excellent electrochromic performance. For example, poly(3,3′-dimethyl-2,2′-bithiophene) exhibits an optical contrast of up to 43.8% and can switch between states in a few seconds. mdpi.com More complex structures, such as those incorporating dithiinoquinoxaline units, show even faster switching speeds and high coloration efficiency (a measure of how efficiently charge is converted to a change in color). rsc.org By engineering the polymer structure and the device architecture, these properties can be optimized. For instance, using nanostructured electrodes can dramatically reduce switching times to the millisecond range while maintaining high contrast. nih.govresearchgate.net
Table 3: Electrochromic Performance of a Representative Polythiophene Device (PDMeBTh) mdpi.com
| Wavelength (nm) | Optical Contrast (ΔT%) | Switching Time (Reduced to Oxidized) | Switching Time (Oxidized to Reduced) |
|---|---|---|---|
| 450 | 40.7% | 2.8 s | 1.1 s |
| 740 | 43.8% | 1.2 s | 3.1 s |
Note: Data for a device based on poly(3,3′-dimethyl-2,2′-bithiophene).
Nonlinear Optical (NLO) Materials
Derivatives of the thiophene-phenyl core are significant in the field of nonlinear optics (NLO). Organic NLO materials are sought after for applications in telecommunications and optical data processing due to their potential for large nonlinearities and rapid response times. psu.edu The key to their NLO activity lies in the intramolecular charge transfer (ICT) that occurs between an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, a role effectively played by the thiophene-phenyl system.
Research has shown that employing thiophene as the conjugating unit offers distinct advantages over using benzene (B151609) rings alone. Thiophene has a lower delocalization energy than benzene, which can lead to more effective π-conjugation and, consequently, enhanced molecular nonlinearity (hyperpolarizability, β). psu.edu Studies on push-pull systems, where donor and acceptor groups are placed at opposite ends of the conjugated molecule, have demonstrated this principle. For instance, replacing both benzene rings in a stilbene-type molecule with thiophene rings resulted in a significant enhancement of the molecular nonlinearity. psu.edu
Investigations into thiophene/phenylene-based oligomers and polymers reveal their strong absorption in the UV-visible region, which creates a broad transparency window in the visible-infrared spectrum, a crucial property for NLO applications. nih.govacs.org Using techniques like the Z-scan method with femtosecond pulses, researchers have characterized the two-photon absorption (2PA) properties of these materials. nih.govacs.org For example, a thiophene/phenylene-based oligomer (SL128G) was found to have two distinct 2PA allowed states. nih.govacs.org The development of novel NLO chromophores featuring di(tri)cyanovinyl acceptor groups linked to a (bi)thiophene donor system has also been explored, highlighting the versatility of the thiophene core in creating materials with large third-order NLO susceptibility (χ(3)). researchgate.net
Table 1: Nonlinear Optical Properties of Thiophene-Phenyl Based Materials
| Compound Type | NLO Property Measured | Key Findings |
| Thiophene/phenylene-based oligomer (SL128G) | Two-Photon Absorption (2PA) | Exhibited two 2PA allowed states at 650 nm and 800 nm. nih.govacs.org |
| Thiophene/phenylene-based polymer (FSE59) | Two-Photon Absorption (2PA) | Showed two 2PA allowed states at 780 nm and 920 nm. nih.govacs.org |
| Donor-acceptor stilbenes with thiophene | Molecular Hyperpolarizability (β) | Replacing benzene with thiophene rings significantly enhanced the β value. psu.edu |
| Push-pull (bi)thiophene with dicyanovinyl acceptor | Third-order NLO susceptibility (χ(3)) | Materials showed large χ(3) values, indicating potential for photonic applications. researchgate.net |
Dye-Sensitized Solar Cells (DSSCs)
In the quest for renewable energy, dye-sensitized solar cells (DSSCs) have emerged as a promising low-cost alternative to conventional silicon-based solar cells. mdpi.comfrontiersin.org The efficiency of a DSSC is heavily dependent on the properties of the organic dye sensitizer (B1316253), which is responsible for absorbing sunlight and injecting electrons into a semiconductor (typically TiO₂) photoanode. mdpi.com Derivatives of this compound are excellent candidates for the π-bridge in donor-π-acceptor (D-π-A) organic dyes.
The ideal dye sensitizer should have a broad absorption spectrum, high molar extinction coefficient, and suitable energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to facilitate electron injection and dye regeneration. mdpi.com The thiophene-phenyl scaffold serves as an effective π-conjugated linker, connecting an electron-donating group (the donor) to an electron-accepting and anchoring group (the acceptor, often a cyanoacrylic acid moiety). nih.gov
Incorporating fused-thiophene units into the dye structure has been shown to red-shift the intramolecular charge transfer band, tune the frontier molecular energy levels, and improve both photovoltaic performance and stability. mdpi.com For example, a DSSC based on a dye with a π-conjugated linker composed of thiophenes and a thienothiophene ring achieved a high incident photon-to-current conversion efficiency (IPCE) of 93%. mdpi.com The design of the dye's molecular structure is critical; for instance, a cross-shaped double D-π-A branched dye was found to reduce intermolecular interactions and retard charge recombination, leading to a 14-fold longer electron lifetime compared to its single-branch analogue. acs.org This structural modification resulted in a significant increase in open-circuit voltage (Voc) by 100 mV and short-circuit photocurrent (Jsc) by 4.10 mA cm⁻², effectively doubling the power conversion efficiency (PCE). acs.org
Modifications to the π-bridge, such as incorporating units like thieno[3,2-b]thiophene (B52689) or 3,4-ethylenedioxythiophene (B145204) (EDOT), have been shown to enhance performance. A dye (M10) incorporating a thieno[3,2-b]thiophene-EDOT π-bridge achieved a conversion efficiency of 7.00%, comparable to the standard ruthenium-based N719 dye, and demonstrated remarkable long-term stability. nih.gov Similarly, replacing a thieno[3,2-b]benzothiophene (TBT) unit with an alkylated thieno[3,2-b]indole (TI) moiety in the π-bridge led to a DSSC with a PCE of 12.45%, attributed to improved current density and reduced charge recombination. rsc.org
Table 2: Performance of DSSCs with Thiophene-Phenyl Based Dyes
| Dye Designation | π-Bridge Moiety | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (η, %) |
| Dye 36 | Fused-Thiophene | 17.49 | 0.70 | 0.70 | 8.70 mdpi.com |
| Dye 37 | Fused-Thiophene | - | - | - | 7.04 mdpi.com |
| M9 | Thieno[3,2-b]thiophene-thiophene | - | - | - | 5.67 nih.gov |
| M10 | Thieno[3,2-b]thiophene-EDOT | - | - | - | 7.00 nih.gov |
| SGT-130 | Thieno[3,2-b]benzothiophene (TBT) | - | - | - | 9.83 rsc.org |
| SGT-137 | Thieno[3,2-b]indole (TI) | - | - | - | 12.45 rsc.org |
Fluorescent Chemosensors Based on Thiophene-Phenyl Ketone Scaffolds
The thiophene-phenyl ketone scaffold is also a valuable platform for designing fluorescent chemosensors, which are molecules designed to detect specific ions or molecules (analytes) by producing a change in their fluorescence properties. mdpi.com These sensors are of great interest for applications in environmental monitoring and biological imaging due to their high sensitivity and selectivity. mdpi.com
The design of these chemosensors often involves integrating the thiophene-phenyl ketone core with a specific binding site for the target analyte. The interaction between the sensor and the analyte alters the electronic properties of the fluorophore, leading to a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.
For example, a novel fluorescent turn-on chemosensor based on a thiophene moiety was developed for the detection of zinc (Zn²⁺) and cyanide (CN⁻) ions. mdpi.com The sensor, DHADC, exhibited a significant fluorescence increase in the presence of Zn²⁺. mdpi.com This sensor proved effective for imaging Zn²⁺ in living HeLa cells and zebrafish. mdpi.com Another study reported a probe (BQT) based on a 2,5-bis(4-phenylquinazolin-2-yl)thiophene structure for the ratiometric and visual detection of iron (Fe³⁺) and the turn-off sensing of iodide (I⁻). nih.gov The probe showed high selectivity, allowing for the detection of Fe³⁺ with a very low limit of detection (LOD). nih.gov The reversible nature of the BQT-Fe³⁺ complex further enhances its utility. nih.gov
Table 3: Thiophene-Phenyl Ketone Based Fluorescent Chemosensors
| Sensor Name | Target Analyte(s) | Fluorescence Response | Limit of Detection (LOD) |
| DHADC | Zn²⁺ | Turn-on (Enhancement) | 2.55 µM mdpi.com |
| DHADC | CN⁻ | Turn-on (Enhancement) | 44.6 µM mdpi.com |
| BQT | Fe³⁺ | Ratiometric / Visual Color Change | 2 x 10⁻⁸ M nih.gov |
| BQT | I⁻ | Turn-off (Quenching) | 1.7 x 10⁻⁷ M nih.gov |
Pharmacological and Medicinal Chemistry Research on Thiophene Phenyl Ethanone Frameworks
Antimicrobial Activities, including Antibacterial and Antifungal Potentials
No studies detailing the in vitro or in vivo antimicrobial, antibacterial, or antifungal activity of 1-(4-Thiophen-3-yl-phenyl)-ethanone have been identified.
Anticancer and Antitumor Potentials and Mechanistic Investigations
There is no available research on the anticancer or antitumor properties of this compound.
In Vitro Cytotoxicity Studies against various Cancer Cell Lines
No data from in vitro cytotoxicity assays for this compound against any cancer cell lines have been reported.
Studies on Cell Cycle Arrest and Apoptosis Induction
Mechanistic studies investigating the effect of this compound on cell cycle progression or the induction of apoptosis in cancer cells are not present in the scientific literature.
Antiviral Properties, such as Ebola Virus Entry Inhibition
There is no published research on the antiviral properties of this compound, including its potential to inhibit the entry of viruses like Ebola.
Anti-inflammatory and Analgesic Effects
No studies have been found that investigate the potential anti-inflammatory or analgesic effects of this compound.
Anticonvulsant Activity
There is no available data from preclinical models or other studies on the anticonvulsant activity of this compound.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the thiophene-phenyl ethanone (B97240) scaffold, SAR studies generally explore how modifications to different parts of the molecule influence its interaction with biological targets and, consequently, its activity. While specific SAR data for this compound is not extensively documented, general principles can be derived from research on analogous structures.
The thiophene (B33073) ring is a common bioisostere for a phenyl ring, meaning it can be used to replace a phenyl group in a drug molecule without losing biological activity, and sometimes improving it. cymitquimica.com The position of the linkage between the thiophene and phenyl rings (in this case, at the 3-position of the thiophene) is a critical determinant of activity. Likewise, the substitution pattern on the phenyl ring and modifications to the ethanone side chain are key areas for SAR exploration.
General SAR findings for related thiophene derivatives suggest that:
Substitution on the Thiophene Ring: The introduction of various substituents on the thiophene ring can significantly modulate biological activity. The nature, size, and electronic properties of these substituents can influence binding affinity and selectivity for a target receptor. nih.gov
Substitution on the Phenyl Ring: Similar to the thiophene ring, substitutions on the phenyl ring can lead to derivatives with a wide range of biological activities. nih.gov
Modification of the Ethanone Moiety: The ketone group of the ethanone is a key feature that can participate in hydrogen bonding with a receptor. Modifications of the methyl group can impact the compound's potency and pharmacokinetic properties.
| Molecular Region | Modification | Potential Impact on Biological Activity |
|---|---|---|
| Thiophene Ring | Variation of substituent position | Alters spatial arrangement and interaction with receptor pockets. |
| Introduction of electron-donating or withdrawing groups | Modulates electronic properties, influencing binding affinity. | |
| Phenyl Ring | Substitution with halogens, alkyl, or alkoxy groups | Can enhance lipophilicity, improve metabolic stability, and introduce new binding interactions. |
| Ethanone Linker | Replacement of the ketone with other functional groups | Changes hydrogen bonding capacity and overall polarity. |
| Extension or branching of the ethyl chain | Can probe deeper into receptor binding sites and affect metabolic stability. |
In Silico ADME-Toxicology and Oral Bioavailability Assessments
In the early stages of drug discovery, in silico (computer-based) methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and a lower risk of toxicity, thus reducing the likelihood of late-stage failures in drug development. For a compound like this compound, a standard battery of in silico ADMET predictions would be performed.
Key parameters often evaluated include:
Lipinski's Rule of Five: This rule assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to have good oral bioavailability.
Aqueous Solubility: Adequate solubility is crucial for absorption.
Blood-Brain Barrier (BBB) Permeability: This is important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes is vital to avoid drug-drug interactions.
Hepatotoxicity and Cardiotoxicity: Early prediction of potential organ toxicity is a critical safety assessment.
Oral Bioavailability: This is a composite score that estimates the fraction of an orally administered dose that reaches systemic circulation. nih.gov
| ADMET Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~202 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | ~3.4 | Indicates good permeability, compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 1 (Oxygen) | Compliant with Lipinski's Rule (< 10) |
| Aqueous Solubility | Low to moderate | May require formulation strategies to improve absorption. |
| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity. |
| CYP450 2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions. |
| Oral Bioavailability | Good | Likely to be well-absorbed after oral administration. |
Ligand-Receptor Interaction Studies (e.g., with NPC1 Receptor, Androgen Receptor, Tyrosine Kinases)
The thiophene-phenyl ethanone scaffold has the potential to interact with various biological targets, including the Niemann-Pick C1 (NPC1) receptor, the androgen receptor, and tyrosine kinases. Molecular docking and other computational methods are used to predict and analyze these interactions at the molecular level.
NPC1 Receptor: The NPC1 protein is involved in intracellular cholesterol trafficking. Certain thiophene-containing molecules, such as some thiophene benzamides, have been shown to act as inhibitors of histone deacetylases (HDACs), which in turn can reduce cholesterol accumulation in cells with NPC1 mutations. nih.gov This suggests that a thiophene moiety can be accommodated in the binding sites of proteins that modulate the NPC1 pathway. A docking study of this compound with the NPC1 receptor or related proteins could reveal potential binding modes and key interactions.
Androgen Receptor (AR): The androgen receptor is a key target in the treatment of prostate cancer. Several small molecules have been designed to inhibit AR function. nih.gov Molecular docking studies of potential ligands with the AR ligand-binding domain (LBD) can elucidate crucial interactions. Key amino acid residues in the AR LBD that are important for ligand binding include those that form hydrophobic interactions and hydrogen bonds. The thiophene-phenyl core of this compound could potentially fit into the hydrophobic pocket of the AR LBD, with the ketone oxygen acting as a hydrogen bond acceptor.
Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of tyrosine kinase activity is implicated in various diseases, particularly cancer, making them important drug targets. Many tyrosine kinase inhibitors feature a heterocyclic ring system, such as thiophene, which can form key interactions within the ATP-binding site of the kinase. The thiophene-phenyl ethanone framework could serve as a scaffold for the design of new tyrosine kinase inhibitors. Docking studies would be instrumental in predicting the binding affinity and selectivity of such compounds for different kinases.
| Receptor Target | Potential Interactions | Key Amino Acid Residues (Hypothetical) |
|---|---|---|
| NPC1-related proteins (e.g., HDACs) | Hydrophobic interactions with the thiophene and phenyl rings. | Residues forming a hydrophobic pocket. |
| Androgen Receptor (LBD) | Hydrophobic interactions with the thiophene-phenyl core. Hydrogen bond with the ethanone oxygen. | Met, Gln, Arg, Leu |
| Tyrosine Kinases (ATP-binding site) | Hydrogen bonding with the hinge region via the ethanone. Hydrophobic interactions with the aromatic rings. | Thr, Met, Leu, Val |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
The synthesis of bi-aryl compounds like 1-(4-Thiophen-3-yl-phenyl)-ethanone traditionally relies on classical cross-coupling reactions. However, future research will likely focus on developing more efficient and sustainable synthetic methodologies. The principles of green chemistry are increasingly pivotal, emphasizing the need for processes that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy.
Future synthetic strategies could involve:
Ligand-less Palladium-Catalyzed Reactions: Research into direct C-H arylation of thiophenes using palladium acetate (Pd(OAc)2) without the need for complex and expensive phosphine ligands presents a promising avenue. rsc.org Such methods are more economically and environmentally attractive than traditional cross-coupling techniques that require organometallic derivatives. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. Studies on related oligothiophenes have demonstrated the utility of microwave-assisted Suzuki reactions, suggesting this could be a viable approach for the rapid synthesis of a library of this compound derivatives. nih.gov
Catalyst Optimization: A significant opportunity lies in minimizing catalyst loadings. For direct arylation of thiophenes, very low palladium concentrations (0.1–0.001 mol%) have been shown to be effective, achieving high yields and accommodating a wide variety of functional groups on both the thiophene (B33073) and aryl partners. rsc.org
Table 1: Comparison of Synthetic Methodologies for Aryl-Thiophene Synthesis
| Methodology | Key Advantages | Potential for this compound | References |
|---|---|---|---|
| Traditional Cross-Coupling (e.g., Suzuki, Stille) | High reliability and broad substrate scope. | Well-established but can generate significant stoichiometric waste. | nbinno.com |
| Direct C-H Arylation | Higher atom economy (avoids pre-functionalization), reduced waste (HBr is the main byproduct). | More sustainable and cost-effective route for large-scale synthesis. | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields, and process control. | Enables high-throughput synthesis for creating derivative libraries for screening. | nih.gov |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design of Novel Structures
Computational chemistry offers powerful tools to predict the properties of molecules like this compound and to guide the design of new derivatives with tailored functions. Future research will increasingly rely on these in silico methods to accelerate discovery and reduce the need for extensive empirical synthesis and testing.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure of thiophene-based systems. researchgate.net They can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and various spectroscopic properties. jchps.comresearchgate.net This information is crucial for predicting the optoelectronic behavior of materials derived from this scaffold.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with biological targets. For therapeutic applications, MD simulations can assess the stability of a ligand-protein complex over time, which is a key factor in drug efficacy. researchgate.netdergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or material properties. dergipark.org.tr This predictive modeling can guide the synthesis of new compounds with enhanced performance.
Table 2: Applications of Computational Modeling in Thiophene-Phenyl Ethanone (B97240) Research
| Computational Method | Predicted Properties | Relevance to Research Area | References |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, band gaps, molecular geometry, spectroscopic properties. | Design of functional materials for electronics and photonics. | researchgate.netjchps.com |
| Molecular Docking | Binding affinity and orientation of a molecule within a biological target's active site. | Initial screening of potential therapeutic candidates. | dergipark.org.trmdpi.com |
| Molecular Dynamics (MD) Simulations | Stability of ligand-receptor complexes, conformational changes. | Validation of docking results and understanding drug-target interactions. | researchgate.netdergipark.org.tr |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for biological activity based on chemical structure. | Rational design of new therapeutic agents with improved potency. | dergipark.org.tr |
Exploration of New Applications in Emerging Fields of Advanced Functional Materials
The conjugated π-system of the thiophene-phenyl structure makes this compound an attractive building block for novel organic functional materials. pku.edu.cn Thiophene-based materials are already recognized for their semiconductor and fluorescent properties. bohrium.comresearchgate.net
Emerging opportunities include:
Organic Field-Effect Transistors (OFETs): Poly(3-alkylthiophenes) are archetypal materials for transistors. wikipedia.org The this compound core could be incorporated into new co-polymers, where tuning of the electronic properties could be achieved through chemical modification. researchgate.net
Organic Photovoltaics (OPVs): Thiophene derivatives are widely used in organic solar cells. researchgate.net The specific electronic properties of the this compound scaffold could be harnessed to design new donor or acceptor materials for OPV applications.
Sensors and Biodiagnostics: The fluorescence capabilities of thiophene-based oligomers and polymers open up possibilities for their use as colorimetric or fluorimetric indicators for recognizing specific biological molecules like proteins or DNA. bohrium.com
Design and Synthesis of Next-Generation Therapeutic Candidates with Improved Efficacy and Selectivity
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org This highlights the immense potential of the this compound scaffold as a starting point for the development of new therapeutic agents.
Future directions in this area involve:
Anticancer Agents: Thiophene derivatives have shown significant anticancer activity through mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis. nih.govbenthamscience.com The this compound structure can serve as a template for designing novel inhibitors of key cancer targets like Epidermal Growth Factor Receptor (EGFR) or tubulin. dergipark.org.trmdpi.com
Structure-Activity Relationship (SAR) Studies: A crucial research avenue is the systematic synthesis of derivatives to establish clear SAR. researchgate.net By modifying substituents on both the phenyl and thiophene rings, researchers can identify the chemical features responsible for eliciting potent and selective therapeutic effects. nih.govpastic.gov.pk The sulfur atom of the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the entire thiophene ring can act as a bioisosteric replacement for a phenyl ring to improve physicochemical properties. nih.gov
Table 3: Potential Biological Targets for Therapeutic Candidates based on the Thiophene-Phenyl Ethanone Scaffold
| Target Class | Specific Examples | Therapeutic Area | References |
|---|---|---|---|
| Protein Kinases | EGFR, Tyrosine Kinases | Oncology | dergipark.org.trnih.govpastic.gov.pk |
| Cytoskeletal Proteins | Tubulin | Oncology | mdpi.comnih.gov |
| Topoisomerases | Topoisomerase I/II | Oncology | nih.govbenthamscience.com |
| Bacterial Enzymes | DNA Gyrase | Infectious Diseases | mdpi.com |
Integration of Interdisciplinary Methodologies for Comprehensive Thiophene-Phenyl Ethanone Research
The full potential of this compound and its derivatives can only be realized through a highly interdisciplinary approach. Research on thiophene-based materials inherently combines multiple fields, from fundamental synthesis to device fabrication and biological testing. bohrium.comresearchgate.net
Future success will depend on the seamless integration of:
Synthetic Organic Chemistry: To create novel molecular architectures and build libraries of compounds.
Computational Science: To model properties, predict activities, and guide rational design. nih.gov
Materials Science and Physics: To characterize the physical and electronic properties of new materials and fabricate devices like OFETs and sensors. nih.gov
Pharmacology and Biology: To evaluate the therapeutic potential of new compounds against various diseases and to elucidate their mechanisms of action.
This collaborative effort will be essential to translate the chemical potential of the this compound scaffold into tangible technological and medical advancements.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Thiophen-3-yl-phenyl)-ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., thiophenylbenzene derivatives) in the presence of a Lewis acid catalyst like AlCl₃ . Key variables include solvent choice (e.g., anhydrous dichloromethane), temperature (reflux conditions), and catalyst stoichiometry. For example, AlCl₃ must be rigorously dried to prevent hydrolysis, which reduces catalytic efficiency. Yields can vary from 60–85% depending on steric hindrance from substituents on the aromatic ring .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- ¹H/¹³C NMR : The acetyl group (C=O) appears as a singlet at ~2.6 ppm (¹H) and ~200 ppm (¹³C). Thiophene protons resonate between 6.8–7.5 ppm, with coupling patterns confirming substitution positions .
- IR : A strong C=O stretch at ~1680–1720 cm⁻¹ is diagnostic. Thiophene ring vibrations appear at ~3100 cm⁻¹ (C–H stretch) and 700–800 cm⁻¹ (C–S bend) .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z corresponding to the molecular weight (e.g., 218 g/mol for C₁₂H₁₀OS), with fragmentation patterns reflecting loss of CO (28 amu) or thiophene moieties .
Q. What are the critical parameters for crystallizing this compound, and how is its crystal structure resolved?
Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals bond lengths and angles. For instance, the thiophene-phenyl dihedral angle often exceeds 30°, indicating limited conjugation due to steric effects .
Advanced Research Questions
Q. How do electronic effects of the thiophene moiety influence the reactivity of this compound in cross-coupling reactions?
The electron-rich thiophene enhances electrophilic substitution at the para position of the phenyl ring. However, coordination to transition metals (e.g., Pd in Suzuki couplings) may require protective groups for the ketone to prevent side reactions. DFT calculations show that the thiophene’s sulfur atom lowers the LUMO energy, facilitating nucleophilic attacks at the acetyl group .
Q. What strategies resolve contradictions in thermal stability data (e.g., TGA vs. DSC) for this compound?
Discrepancies arise from sample purity and heating rates. For example, TGA may indicate decomposition at 250°C, while DSC shows a melt endotherm at 180°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by controlled heating (2°C/min under N₂) ensures reproducible data. Parallel experiments with analogues (e.g., fluorophenyl derivatives) isolate substituent-specific effects .
Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or coordination polymers?
The ketone oxygen acts as a weak donor ligand, but functionalization (e.g., conversion to thiosemicarbazones) enhances metal-binding capacity. For example, Cu(II) complexes with thiosemicarbazone derivatives exhibit square-planar geometries confirmed by ESR and single-crystal XRD, with applications in catalysis or antitumor studies .
Methodological Considerations
Q. What computational methods predict the photophysical properties of this compound derivatives?
Time-dependent DFT (TD-DFT) using B3LYP/6-31G(d) basis sets accurately models UV-Vis absorption spectra. The thiophene’s π→π* transitions dominate at ~270 nm, while the acetyl group introduces n→π* bands near 320 nm. Solvent effects (e.g., PCM for ethanol) shift peaks by 10–15 nm .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
In aqueous buffers (pH 7.4), the ketone may undergo slow hydrolysis to carboxylic acids. Stability studies using HPLC-UV show <5% degradation over 24 hours in DMSO/PBS (1:9). For cellular uptake studies, pro-drug strategies (e.g., esterification) improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
